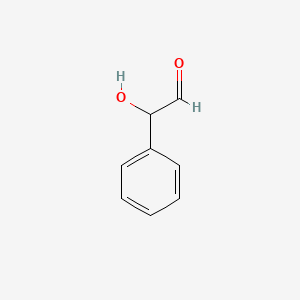

2-Hydroxy-2-phenylacetaldehyde

説明

Structure

3D Structure

特性

CAS番号 |

34025-29-1 |

|---|---|

分子式 |

C8H8O2 |

分子量 |

136.15 g/mol |

IUPAC名 |

2-hydroxy-2-phenylacetaldehyde |

InChI |

InChI=1S/C8H8O2/c9-6-8(10)7-4-2-1-3-5-7/h1-6,8,10H |

InChIキー |

JCISRQNKHZNVHJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C=O)O |

正規SMILES |

C1=CC=C(C=C1)C(C=O)O |

同義語 |

mandelaldehyde |

製品の起源 |

United States |

Synthetic Methodologies for 2 Hydroxy 2 Phenylacetaldehyde and Its Enantiomers

Classical Organic Synthesis Routes to 2-Hydroxy-2-phenylacetaldehyde

Traditional organic chemistry provides several foundational methods for the synthesis of this compound. These routes often involve the transformation of readily available starting materials through well-established reaction mechanisms.

Oxidation of 2-Phenylethanol (B73330) Derivatives

The oxidation of 2-phenylethanol and its derivatives presents a direct route to phenylacetaldehyde (B1677652), which can be a precursor to this compound. The enzymatic oxidation of 2-phenylethylamine, for instance, is catalyzed by monoamine oxidase B to produce phenylacetaldehyde. nih.gov This intermediate can then be further metabolized. Aldehyde dehydrogenase is the primary enzyme involved in its subsequent oxidation to phenylacetic acid, with aldehyde oxidase also playing a role. nih.gov While this specific pathway focuses on the acid, controlling the oxidation state to yield the desired hydroxyacetaldehyde is a key challenge in synthetic applications.

Reduction of Phenylglyoxylic Acid Derivatives

The reduction of phenylglyoxylic acid derivatives offers another synthetic pathway. For instance, the reduction of [4-(3,4-Dichlorobenzyloxy)phenyl]-oxo-acetic acid methyl ester can be achieved using a reducing agent. google.com Chiral or non-racemic catalysts can be employed to produce enantiomerically enriched mandelic acid derivatives, which are closely related to this compound. google.com The choice of reducing agent and catalyst system is crucial in determining the stereochemical outcome of the reaction.

Oxidative Cleavage and Rearrangement Reactions of Stilbene (B7821643) Analogues to 2,2-Diaryl-2-hydroxyacetaldehydes

A one-pot oxidative rearrangement of stilbenes has been developed to synthesize 2,2-diaryl-2-hydroxyacetaldehydes. nih.govnih.gov This method utilizes an oxone-mediated, iodine-catalyzed reaction. Experimental evidence suggests that a 2,2-diarylacetaldehyde is formed as an intermediate, which then undergoes α-hydroxylation. nih.govnih.gov This reaction has been successfully applied to a range of substituted stilbenes, yielding the corresponding 2,2-diaryl-2-hydroxyacetaldehydes in moderate yields. nih.gov The reaction is believed to proceed through the initial formation of epoxides or diols, which then undergo rearrangement. nih.govacs.org

| Starting Stilbene Analogue | Product | Yield (%) |

| Stilbene (1a) | 2-Hydroxy-2,2-diphenylacetaldehyde (2a) | 45 |

| 4-Methylstilbene (1b) | 2-Hydroxy-2-phenyl-2-(p-tolyl)acetaldehyde (2b) | 49 |

| 4,4'-Dimethylstilbene (1c) | 2-Hydroxy-2,2-di-p-tolylacetaldehyde (2c) | 40 |

| 4-Methoxystilbene (1d) | 2-Hydroxy-2-(4-methoxyphenyl)-2-phenylacetaldehyde (2d) | 42 |

This table presents a selection of results from the oxidative rearrangement of stilbene analogues. The yields are as reported in the cited literature. nih.gov

Multi-step Chemical Pathway Development for this compound

The synthesis of this compound can be part of a broader multi-step synthetic strategy. libretexts.org Designing such pathways involves a retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available precursors. For example, a multi-step synthesis might involve the creation of a specific carbon skeleton followed by functional group interconversions to arrive at the final product. libretexts.org The development of a multi-step pathway for a related compound, 2-(hydroxyimino)-2-phenylacetaldehyde oxime, involves the reaction of ω-oximinoacetophenone with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297). chemicalbook.com

Biocatalytic and Enzymatic Approaches for this compound Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity and milder reaction conditions compared to classical methods.

Enzyme-Mediated Carbon-Carbon Ligation Reactions (e.g., using Candida tropicalis Pyruvate (B1213749) Decarboxylase with Glyoxylic Acid)

Enzymes, particularly lyases, can catalyze the formation of carbon-carbon bonds with high stereocontrol. Pyruvate decarboxylase (PDC) from sources like Candida utilis has been effectively used in the production of (R)-phenylacetylcarbinol through the ligation of benzaldehyde (B42025) and pyruvate. nih.gov This process highlights the potential of PDC and other lyases in synthesizing α-hydroxy carbonyl compounds. While the direct synthesis of this compound using glyoxylic acid and a suitable donor catalyzed by an enzyme like Candida tropicalis PDC is a plausible biocatalytic route, specific examples in the provided search results are limited. However, the principle of using enzymes for such transformations is well-established in the synthesis of similar chiral hydroxy ketones and esters. mdpi.com

| Enzyme Source | Substrates | Product |

| Candida utilis PDC | Benzaldehyde, Pyruvate | (R)-Phenylacetylcarbinol |

| Ketoreductase | 2-Oxo-4-phenylbutyric acid ethyl ester | (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester |

This table illustrates examples of enzyme-mediated reactions for the synthesis of chiral hydroxy compounds, demonstrating the potential of biocatalysis in this area. nih.govmdpi.com

Oxidoreductase and Dehydrogenase-Catalyzed Transformations for this compound Production

The production of this compound can be achieved through the selective oxidation of corresponding diols or the reduction of related ketoaldehydes, often employing oxidoreductases and dehydrogenases. These enzymes offer a high degree of specificity, minimizing the formation of byproducts.

Alcohol Oxidases: These enzymes catalyze the oxidation of primary alcohols to aldehydes using molecular oxygen as the electron acceptor, generating hydrogen peroxide as a byproduct. wikipedia.orgbiorxiv.org While broadly used for aldehyde synthesis, their direct application for producing this compound from 2-phenylethane-1,2-diol requires careful selection of the enzyme to favor oxidation of the primary alcohol over the secondary alcohol. Aryl-alcohol oxidases (AAOs) are a noteworthy subclass, exhibiting broad substrate specificity towards benzylic and aliphatic allylic primary alcohols. nih.gov The efficiency of these enzymes can be influenced by factors such as pH, temperature, and the presence of organic solvents. biorxiv.orghhu.de For instance, some bacterial aryl-alcohol oxidases show optimal activity over a broad pH range and can tolerate organic solvents, making them robust catalysts for synthetic applications. biorxiv.orghhu.de

Table 1: Examples of Alcohol Oxidases and their Properties

| Enzyme Source | Optimal pH | Optimal Temperature | Substrate Scope | Reference |

|---|---|---|---|---|

| Moesziomyces antarcticus (MaAAO) | 2-9 | Stable up to 57.5 °C | Benzylic primary alcohols, aliphatic allylic alcohols, furan (B31954) derivatives | nih.gov |

| Bacterial (SdAAO) | 6-7 | - | Aromatic and aliphatic alcohols | biorxiv.org |

| Bacterial (ShAAO) | 7-10 | - | Aromatic and aliphatic alcohols | biorxiv.org |

Dehydrogenases: Phenylacetaldehyde dehydrogenase is an enzyme that catalyzes the NAD(P)+ dependent oxidation of phenylacetaldehyde to phenylacetate. wikipedia.orgasm.orgnih.gov This enzyme is a member of the oxidoreductase family. wikipedia.org While its primary role is in the catabolism of compounds like styrene (B11656), its reverse reaction or a variant engineered for specificity could theoretically be employed for the reduction of a suitable precursor to this compound. nih.gov Phenylacetaldehyde reductases (PARs), a class of NADPH-dependent reductases, are involved in the reduction of phenylacetaldehyde to 2-phenylethanol and could be engineered to act on a substituted phenylacetaldehyde to yield the desired product. nih.gov

Amine Dehydrogenases: While not directly producing aldehydes, amine dehydrogenases (AmDHs) are an emerging class of enzymes for the asymmetric synthesis of chiral amines from carbonyl compounds. nih.gov Their mechanism involves the reductive amination of a ketone or aldehyde. A strategically designed process could potentially utilize an AmDH in a cascade reaction where an amino group is later converted to a hydroxyl group, though this represents a more complex, multi-step approach.

Stereoselective Enzymatic Routes to (S)- and (R)-2-Hydroxy-2-phenylacetaldehyde Enantiomers

The production of enantiomerically pure (S)- or (R)-2-hydroxy-2-phenylacetaldehyde is of significant interest for the synthesis of chiral pharmaceuticals and fine chemicals. Enzymes, with their inherent chirality, are ideal catalysts for such stereoselective transformations.

Enzymatic strategies for accessing enantiopure this compound often involve the kinetic resolution of a racemic mixture of a suitable precursor or the asymmetric reduction of a prochiral substrate.

Kinetic Resolution: This approach utilizes an enzyme that selectively transforms one enantiomer of a racemic starting material, leaving the other enantiomer unreacted and thus enriched. For instance, an alcohol oxidase or dehydrogenase could be used to selectively oxidize one enantiomer of racemic 2-phenylethane-1,2-diol, yielding one enantiomer of this compound and the unreacted enantiomer of the starting diol. The success of this method hinges on the enzyme's enantioselectivity (E-value).

Asymmetric Reduction: A prochiral precursor, such as phenylglyoxal, could be asymmetrically reduced to afford either the (S)- or (R)-enantiomer of this compound. This requires an alcohol dehydrogenase or a related reductase with high stereoselectivity for the reduction of one of the carbonyl groups in the presence of the other. The choice of enzyme and reaction conditions, including the cofactor regeneration system, is critical for achieving high enantiomeric excess (ee).

Table 2: Potential Enzymatic Strategies for Enantioselective Synthesis

| Strategy | Enzyme Class | Substrate Example | Product | Key Factor |

|---|---|---|---|---|

| Kinetic Resolution | Alcohol Oxidase/Dehydrogenase | Racemic 2-phenylethane-1,2-diol | (R)- or (S)-2-Hydroxy-2-phenylacetaldehyde & unreacted diol | Enantioselectivity (E-value) |

Chemoenzymatic Cascade Strategies for this compound Production

Integration of Chemical and Enzymatic Steps for Enhanced Yield and Selectivity of this compound

The synthesis of this compound can benefit significantly from the integration of chemical and enzymatic steps. For example, a chemical catalyst could be used to generate a precursor that is then selectively transformed by an enzyme.

One potential chemoenzymatic cascade could involve the chemical oxidation of styrene to styrene oxide, followed by enzymatic hydrolysis of the epoxide by an epoxide hydrolase to yield 2-phenylethane-1,2-diol. Subsequently, a selective alcohol oxidase could catalyze the oxidation of the primary alcohol of the diol to afford this compound.

Another strategy could employ a chemical catalyst for the initial formation of a complex molecule, which is then simplified or functionalized by an enzyme. For instance, a chemical process could be used to synthesize a substituted aromatic compound, which is then biotransformed through a series of enzymatic reactions, including oxidation and hydroxylation, to yield the target aldehyde.

The success of these integrated cascades depends on the compatibility of the chemical and enzymatic catalysts and their respective reaction conditions (e.g., solvent, temperature, pH). The use of enzymes in organic solvents or biphasic systems can often bridge the gap between chemical and biological catalysis.

Retrosynthetic Analysis in Cascade Pathway Design for this compound Precursors

Retrosynthetic analysis is a powerful tool for designing efficient synthetic routes, including chemoenzymatic cascades. By disconnecting the target molecule, this compound, into simpler, commercially available starting materials, potential synthetic pathways can be identified.

A retrosynthetic analysis of this compound might suggest the following disconnections:

C-C bond disconnection: This could lead back to benzaldehyde and a one-carbon synthon, suggesting a synthetic route involving a formylation reaction. An enzymatic carboligation reaction, for example, could be a key step.

C-O bond disconnection (oxidation): This points to 2-phenylethane-1,2-diol as a direct precursor, which can be accessed from styrene oxide. This opens up the possibility of using an epoxide hydrolase followed by an alcohol oxidase in a cascade.

C-H functionalization: This approach would start from a simpler precursor like phenylacetaldehyde and introduce the hydroxyl group at the alpha-position. This could potentially be achieved through an enzymatic hydroxylation reaction, although this is often challenging to control.

By considering both chemical and enzymatic transformations during the retrosynthetic analysis, novel and efficient cascade pathways can be designed. For example, a pathway might start with a simple aromatic compound like toluene. A chemical oxidation could introduce a functional group, followed by a series of enzymatic steps to build the final structure of this compound.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be made more environmentally friendly by adhering to the principles of green chemistry. Enzymatic and chemoenzymatic methods are inherently well-suited for this purpose.

Use of Renewable Feedstocks: Starting materials derived from renewable sources, such as styrene produced from bio-based routes, can reduce the environmental footprint of the synthesis.

Atom Economy: Cascade reactions that minimize the number of steps and avoid the use of protecting groups improve atom economy by incorporating a higher percentage of the starting materials into the final product.

Use of Safer Solvents and Auxiliaries: Employing water as a solvent where possible, or using greener organic solvents, reduces the environmental impact. The use of immobilized enzymes can also simplify catalyst separation and reuse.

Energy Efficiency: Enzymatic reactions are typically carried out under mild conditions (ambient temperature and pressure), which reduces energy consumption compared to many traditional chemical processes.

Catalysis: The use of highly selective and efficient enzymatic catalysts minimizes the formation of byproducts and waste. Enzymes are also biodegradable, further reducing their environmental impact.

By designing synthetic routes with these principles in mind, the production of this compound can be achieved in a more sustainable and environmentally responsible manner.

Reaction Mechanisms and Transformational Chemistry of 2 Hydroxy 2 Phenylacetaldehyde

Fundamental Reaction Types and Mechanistic Insights Involving 2-Hydroxy-2-phenylacetaldehyde

The chemical behavior of this compound is dictated by the interplay of its phenyl, hydroxyl, and aldehyde functionalities. These groups allow the molecule to participate in a range of reactions including condensations, oxidations, reductions, and rearrangements.

Aldol (B89426) Condensation Reactions with 2-Phenylacetaldehyde (as a related aldehyde structure)

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. testbook.com While this compound itself has a hydroxyl group on the alpha-carbon, its structural relative, 2-phenylacetaldehyde, provides a clear example of this reaction type.

2-Phenylacetaldehyde possesses two acidic α-hydrogens, making it capable of undergoing aldol condensation. testbook.combyjus.com In the presence of a base, such as 10% sodium hydroxide, an α-hydrogen is abstracted to form a resonance-stabilized enolate ion. chegg.comchegg.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another 2-phenylacetaldehyde molecule. The resulting intermediate is a β-hydroxy aldehyde, specifically 3-hydroxy-2,4-diphenylbutanal. chegg.comchegg.com Subsequent heating or treatment with acid or base can lead to dehydration, yielding an α,β-unsaturated aldehyde. pearson.com

The key steps in the aldol condensation of 2-phenylacetaldehyde are:

Enolate Formation: A base removes an α-hydrogen from 2-phenylacetaldehyde to form an enolate ion.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second molecule of 2-phenylacetaldehyde.

Protonation: The resulting alkoxide is protonated to form the β-hydroxy aldehyde.

Dehydration (optional): The β-hydroxy aldehyde can be dehydrated to form an α,β-unsaturated aldehyde.

It is important to note that aldehydes lacking α-hydrogens, such as benzaldehyde (B42025) and 2,2-dimethylbutanal, cannot undergo aldol condensation but can participate in other reactions like the Cannizzaro reaction. testbook.combyjus.comlearncbse.in

Oxidation and Reduction Pathways of the Aldehyde and Hydroxyl Functionalities of this compound

The aldehyde and hydroxyl groups of this compound can be independently or concurrently oxidized and reduced, leading to a variety of products.

Oxidation:

The aldehyde group is readily oxidized to a carboxylic acid. For instance, 2-phenylacetaldehyde is easily oxidized to phenylacetic acid. wikipedia.org The oxidation of this compound would analogously yield mandelic acid (2-hydroxy-2-phenylacetic acid). This transformation can be achieved using various oxidizing agents. Plant saps, for example, have been shown to oxidize phenylacetaldehyde (B1677652). nih.gov

The hydroxyl group can also be oxidized. Oxidation of the secondary alcohol in this compound would lead to the formation of an α-keto aldehyde, specifically phenylglyoxal.

Reduction:

The aldehyde group can be reduced to a primary alcohol. The reduction of this compound would yield 1-phenylethane-1,2-diol. This can be accomplished using common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Rearrangement Reactions and Isomerizations Involving this compound

The structure of this compound allows for several potential rearrangement and isomerization reactions. A notable related reaction is the isomerization of styrene (B11656) oxide to phenylacetaldehyde. wikipedia.org This reaction highlights the lability of the benzylic position.

Due to the presence of a chiral center at the carbon bearing the hydroxyl and aldehyde groups, this compound can exist as a pair of enantiomers. Isomerization could involve the interconversion of these enantiomers under certain conditions.

Derivatization and Further Functionalization of this compound

The versatile reactivity of this compound makes it a useful starting material for the synthesis of other functionalized molecules.

Formation of α-Hydroxy Acids and Esters from this compound

As mentioned previously, the oxidation of the aldehyde group in this compound directly yields an α-hydroxy acid, specifically mandelic acid. wikipedia.org α-Hydroxy acids are a significant class of compounds found in nature and are valuable synthetic intermediates. researchgate.net

The synthesis of α-hydroxy acids and their corresponding esters can also be achieved through various other synthetic routes starting from aldehydes. For example, a one-pot synthesis from an aldehyde using PhMe₂SiLi and CO₂ can produce α-hydroxy acids. organic-chemistry.org Furthermore, α-siloxy esters can be synthesized from aldehydes and alcohols using a masked acyl cyanide (MAC) reagent. organic-chemistry.org These methods could potentially be applied to this compound, with appropriate protection of the existing hydroxyl group, to generate a variety of α-hydroxy acid derivatives. The synthesis of α-hydroxy carboxylic acids from larger sugars often involves retro-aldol reactions to break down the carbon skeleton into smaller fragments. google.com

Synthesis of α-Hydroxy Ketones and Related Carbonyl Compounds from this compound

The structure of this compound serves as a precursor for the synthesis of α-hydroxy ketones. One conceptual pathway involves the reaction of this compound with an organometallic reagent, such as a Grignard reagent or an organolithium reagent. This would lead to the formation of a diol, which could then be selectively oxidized to an α-hydroxy ketone.

More broadly, the synthesis of α-hydroxy ketones can be accomplished through several methods, including the oxidation of terminal olefins with potassium permanganate, which is highly chemoselective. organic-chemistry.org Another approach is the direct ketohydroxylation of 1-aryl-1-alkenes using hydrogen peroxide catalyzed by 12-tungstophosphoric acid. organic-chemistry.org Additionally, α-hydroxy ketones can be prepared from epoxides by treatment with molybdenum(VI) dichloride dioxide. organic-chemistry.org

The table below summarizes some reactions for the synthesis of α-hydroxy ketones.

| Reactant Type | Reagents | Product | Reference |

| Terminal Olefins | Potassium Permanganate | α-Hydroxy Ketone | organic-chemistry.org |

| 1-Aryl-1-alkenes | H₂O₂, 12-Tungstophosphoric Acid | α-Hydroxy Ketone | organic-chemistry.org |

| Epoxides | MoO₂Cl₂ | α-Hydroxy Ketone | organic-chemistry.org |

Cyclization and Heterocycle Formation via this compound Intermediates (e.g., γ,γ-disubstituted α,β-unsaturated-γ-lactones)

The intrinsic reactivity of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, makes it a versatile precursor for the synthesis of various heterocyclic compounds. A significant application of this synthon is in the formation of γ-lactones, a structural motif present in numerous natural products and biologically active molecules. Specifically, while direct literature on the conversion of this compound to γ,γ-disubstituted α,β-unsaturated-γ-lactones is not extensively documented, established synthetic methodologies suggest plausible pathways.

One potential strategy involves a tandem reaction sequence initiated by an aldol-type condensation. The reaction of this compound with a ketone under basic or acidic conditions would generate a β-hydroxy ketone intermediate. Subsequent intramolecular cyclization through the attack of the hydroxyl group on the ketone carbonyl, followed by dehydration, would yield the desired α,β-unsaturated-γ-lactone. The γ,γ-disubstitution would be determined by the choice of the starting ketone.

Alternatively, a Reformatsky-type reaction could be employed. The reaction of an α-bromo ester with a ketone in the presence of zinc dust generates a zinc enolate, which can then react with the aldehyde functionality of this compound. The resulting intermediate, a γ-hydroxy ester, can then undergo acid-catalyzed intramolecular cyclization (lactonization) to form the γ-lactone ring. Subsequent elimination of water would introduce the α,β-unsaturation.

A three-component domino reaction has been reported for the synthesis of related alkyl 2-benzoyl-4-alkylamino-5-oxo-2,5-dihydro-3-furan carboxylate derivatives, which are essentially highly substituted γ-lactones. This reaction proceeds via an initial Michael addition of a primary amine to a dialkyl acetylenedicarboxylate, followed by an aldol-like reaction with 2-oxo-2-phenylacetaldehyde and subsequent γ-lactonization. youtube.com This highlights the utility of phenylacetaldehyde derivatives in constructing complex lactone systems.

Furthermore, modern catalytic methods for lactone synthesis, such as the palladium-catalyzed dehydrogenation of aliphatic acids, offer another potential, albeit indirect, route. nih.gov A suitably substituted carboxylic acid, which could be derived from this compound, could undergo regioselective β,γ-dehydrogenation to furnish a β-alkylidene-γ-lactone. nih.gov

The table below outlines a hypothetical reaction scheme for the synthesis of a γ,γ-disubstituted α,β-unsaturated-γ-lactone starting from this compound, illustrating the key steps and intermediates.

| Step | Reaction Type | Reactants | Intermediate/Product | Key Transformations |

| 1 | Aldol Condensation | This compound, Acetone | 4-Hydroxy-4-phenyl-2-pentanone | C-C bond formation |

| 2 | Intramolecular Hemiketalization | 4-Hydroxy-4-phenyl-2-pentanone | 2,5-Dihydroxy-2-methyl-5-phenylpentane | Ring formation |

| 3 | Dehydration | 2,5-Dihydroxy-2-methyl-5-phenylpentane | 5-Methyl-5-phenyl-dihydrofuran-2(3H)-one | Lactone formation |

| 4 | Elimination | 5-Methyl-5-phenyl-dihydrofuran-2(3H)-one | 5-Methyl-5-phenyl-furan-2(5H)-one | α,β-unsaturation |

Stereocontrolled Transformations Leading to Chiral Derivatives of this compound

The presence of a stereocenter at the carbon bearing the hydroxyl and phenyl groups makes this compound an attractive starting material for the synthesis of enantiomerically enriched compounds. Stereocontrolled transformations involving this aldehyde can lead to a variety of chiral building blocks. The primary strategies for achieving stereocontrol involve the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions.

Asymmetric Aldol Reactions:

The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of new stereocenters. nih.govwikipedia.org The direct catalytic asymmetric aldol reaction of aldehydes like this compound (or its protected forms) with a ketone or another aldehyde offers a route to chiral diol derivatives. The use of chiral catalysts, such as proline and its derivatives, or metal complexes with chiral ligands, can induce high levels of enantioselectivity. nih.gov

For instance, the reaction of an enolate, generated from a ketone, with this compound can proceed with facial selectivity dictated by the chiral catalyst, leading to either the syn or anti aldol adduct with high enantiomeric excess. These chiral aldol products can then be further manipulated or cyclized to afford a range of complex chiral molecules.

A notable example of a related transformation involves the asymmetric aldol reaction of achiral 2-phenylsulfanyl aldehydes with chiral boron enolates derived from 1,3-oxazolidin-2-one auxiliaries. These reactions have been shown to proceed with high levels of diastereo- and enantiocontrol, leading to the synthesis of homochiral spirocyclic lactones after stereospecific cyclization. rsc.org

Use of Chiral Auxiliaries:

Chiral auxiliaries can be temporarily attached to this compound or a derivative to direct the stereochemical outcome of a subsequent reaction. organic-chemistry.org For example, the hydroxyl group could be derivatized with a chiral auxiliary, which would then influence the facial selectivity of nucleophilic attack on the aldehyde carbonyl. After the desired transformation, the auxiliary can be cleaved and recovered. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives.

Substrate-Controlled Diastereoselection:

The existing stereocenter in an enantiomerically pure form of this compound can direct the stereochemical outcome of subsequent reactions. For example, the addition of a Grignard reagent or an organolithium reagent to the aldehyde carbonyl can proceed with diastereoselectivity, favoring the formation of one diastereomer over the other. This is due to the steric and electronic influence of the adjacent chiral center, often rationalized by Felkin-Anh or Cram chelation models.

Recent Advances in Stereoselective Borylation:

Recent studies on the borylation of related compounds have demonstrated the potential for stereocontrolled transformations. For example, the nanoporous gold-catalyzed borylation of 2-phenylacetaldehyde dimethyl acetal (B89532) has been investigated. acs.org While these reactions can proceed through carbocation intermediates, which may lead to a loss of stereochemical information, the use of specific catalysts and conditions can influence the stereochemical outcome. acs.org In some cases, stereoinversion has been observed, suggesting an SN2-type pathway can be favored. acs.org The resulting chiral boronic esters are versatile intermediates for a wide range of subsequent stereospecific cross-coupling reactions.

The table below summarizes some key stereocontrolled transformations involving derivatives of this compound and the typical stereochemical outcomes.

| Reaction Type | Substrate | Reagent/Catalyst | Product Type | Stereochemical Control |

| Asymmetric Aldol Reaction | Protected this compound | Chiral Proline Catalyst | Chiral β-Hydroxy Ketone | Enantioselective |

| Auxiliary-Controlled Addition | 2-(Chiral Auxiliary-oxy)-2-phenylacetaldehyde | Organometallic Reagent | Chiral Diol Derivative | Diastereoselective |

| Substrate-Controlled Addition | (R)- or (S)-2-Hydroxy-2-phenylacetaldehyde | Grignard Reagent | Chiral Diol | Diastereoselective (Felkin-Anh model) |

| Catalytic Asymmetric Borylation | 2-Phenylacetaldehyde Dimethyl Acetal | Chiral Gold Catalyst | Chiral Boronic Ester | Enantioselective |

Computational and Theoretical Investigations of 2 Hydroxy 2 Phenylacetaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-Hydroxy-2-phenylacetaldehyde (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of this compound and related molecules. These computational methods provide insights into the molecule's stability, reactivity, and the electronic nature of its constituent atoms.

In one study, computational simulations were employed to design a spontaneous proton-transfer reaction for the synthesis of 2-hydroxyacetophenone (B1195853) from its isomer, this compound. acs.org This isomerization is a keto-enol tautomerism, and DFT calculations confirmed its thermodynamic feasibility. The energy barrier for this transformation in an aqueous environment was calculated to be 12.3 kcal/mol.

DFT calculations have also been used to investigate the electronic and optical properties of derivatives of this compound. rsc.orgresearchgate.net These studies often involve the calculation of global reactivity descriptors and the analysis of the molecular electrostatic potential (MEP) to identify reactive centers within the molecule. For instance, the electronic structure of diazomethane, a reactant sometimes used in reactions with aldehydes, was analyzed using ELF topological analysis, revealing an allenic pseudoradical electronic structure. scispace.com

The reactivity of this compound is influenced by its electronic properties. The aldehyde group is electrophilic, making it susceptible to nucleophilic attack, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These characteristics are fundamental to its role in various chemical transformations.

Molecular Modeling and Simulation of Reaction Pathways for this compound Synthesis and Transformation

Molecular modeling and simulations are powerful tools for investigating the intricate details of reaction pathways involving this compound. These methods allow for the visualization of molecular interactions and the calculation of energetic profiles for different reaction routes.

A notable application of these techniques is in the study of enzymatic reactions. For example, a one-pot enzymatic-chemical cascade route for the synthesis of 2-hydroxyacetophenone from this compound has been designed and optimized using computational simulations. acs.org This cascade involves a C-C ligation reaction catalyzed by Candida tropicalis pyruvate (B1213749) decarboxylase, where glyoxylic acid is used as an unnatural substrate. acs.org

Molecular dynamics (MD) simulations have been employed to understand the catalytic mechanisms of enzymes that act on related aldehydes. For instance, to investigate the substrate recognition and catalytic efficiency of the enzyme benzaldehyde (B42025) lyase (RpBAL) with phenylacetaldehyde (B1677652), MD simulations were performed. rsc.org These simulations provide insights into the dynamic behavior and conformational changes of the substrate-protein complex during the catalytic process. rsc.org The root-mean-square deviation (RMSD) of the complex can be analyzed to understand its stability and conformational dynamics. rsc.org

Furthermore, computational studies have been used to rationalize the regioselectivity of cycloaddition reactions involving related aldehydes by calculating activation energies and analyzing frontier molecular orbitals. scispace.com These models can also predict the effect of solvents on reaction outcomes. scispace.com

The synthesis of 2,2-diaryl-2-hydroxyacetaldehydes through the oxidative rearrangement of stilbenes has also been studied, with investigations into the reaction mechanism to understand the role of oxidants and water. nih.gov

Conformational Analysis and Stereochemical Predictions for this compound Derivatives

The three-dimensional structure of this compound and its derivatives is crucial for their reactivity and biological activity. Conformational analysis and stereochemical predictions are therefore essential aspects of their computational investigation.

Computational methods, including molecular mechanics and DFT, are used to determine the preferred conformations of these molecules. For derivatives, the presence of different functional groups can significantly influence the conformational landscape. For example, the study of trifluoroacetamide (B147638) derivatives of benzodiazepine, which exist as equilibrated E- and Z-amide conformers, utilized 1H and 19F NMR spectroscopy in conjunction with DFT calculations and X-ray crystallography to establish the stereochemistry of the major and minor conformers. nih.gov

The prediction of stereochemical outcomes in reactions involving this compound is another important application of computational chemistry. For instance, in the synthesis of chiral amino alcohols, enzymatic cascades have been developed to produce specific enantiomers. acs.org Computational docking and modeling can help in understanding the stereoselectivity of these enzymatic transformations.

The table below summarizes key research findings related to the synthesis and properties of various this compound derivatives.

| Derivative | Key Research Finding | Reference |

| Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | Exhibits higher hydrolytic stability than the corresponding aldehyde due to reduced electrophilicity. Shows an ester carbonyl stretch at ~1740 cm⁻¹ in its IR spectrum. | |

| Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | Prepared via esterification of the hydroxyl-acid precursor. | |

| 2,2-Diaryl-2-hydroxyacetaldehydes | Synthesis yields are generally lower (20–45%) compared to phenylacetic acid derivatives, likely due to competing side reactions. | |

| 2-Hydroxy-2-(4-methoxyphenyl)-2-phenylacetaldehyde | Synthesized with a 48% yield and has a melting point of 72–74 °C. | nih.govacs.org |

| 2-Hydroxy-2-(4-isopropylphenyl)-2-phenylacetaldehyde | Obtained as a colorless solid with a melting point of 50–52 °C. | nih.gov |

| 2-Hydroxy-2-(4-iodophenyl)-2-phenylacetaldehyde | Produced as a colorless syrup. | nih.gov |

| 2-Hydroxy-2-(4-nitrophenyl)-2-phenylacetaldehyde | Isolated as a yellow syrup. | nih.gov |

In Silico Design of this compound-Related Reactions and Catalysts

The principles of computational chemistry are increasingly being used for the in silico design of novel reactions and catalysts related to this compound. This proactive approach aims to predict the outcomes of reactions and identify optimal catalysts before they are tested in the laboratory, thereby saving time and resources.

One area of focus is the design of catalysts for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. Computational tools can be used to design organocatalysts and phase transfer catalysts with specific properties. mdpi.com For example, the design of multicomponent reactions (MCRs) to produce medicinally relevant heterocyclic compounds can be guided by computational analysis. rsc.org

The development of enzymatic cascades is another area where in silico design is valuable. Retrosynthetic analysis, aided by computational tools, can identify potential enzymatic pathways for the synthesis of target molecules. rsc.org For instance, the synthesis of aromatic α-hydroxy ketones has been achieved through a one-pot enzymatic-chemical cascade route that was initially designed using computational simulations. acs.org

Furthermore, computational tools are being developed to automatically generate and evaluate novel derivatives of natural products, which can include structures related to this compound. mdpi.com These tools can predict binding affinities to protein targets and assess drug-likeness, accelerating the discovery of new therapeutic agents. mdpi.combiorxiv.org

Applications of 2 Hydroxy 2 Phenylacetaldehyde in Research Synthesis and Material Science

As a Chiral Building Block in Asymmetric Synthesis

2-Hydroxy-2-phenylacetaldehyde serves as a valuable chiral building block in asymmetric synthesis, a field focused on the selective synthesis of a specific enantiomer of a chiral molecule. Its utility stems from the presence of a stereocenter at the carbon atom bearing both the hydroxyl and phenyl groups. This inherent chirality can be transferred to new molecules through various synthetic transformations, making it a key starting material for the preparation of enantiomerically pure compounds. acs.orgnih.govresearchgate.netnih.govacs.org

One notable application is in the synthesis of chiral 1,2-amino alcohols, which are important structural motifs in many biologically active compounds and pharmaceutical drugs. acs.orgnih.govresearchgate.netnih.govacs.org For instance, multienzyme pathways have been developed to convert L-phenylalanine into enantiomerically pure 2-phenylglycinol and phenylethanolamine, with this compound acting as a key intermediate. acs.orgnih.govresearchgate.netnih.gov In these enzymatic cascades, a chiral diol is first oxidized to either (S)- or (R)-2-hydroxy-2-phenylacetaldehyde using an alcohol oxidase. acs.orgnih.govresearchgate.netnih.gov This chiral aldehyde is then aminated by an amine dehydrogenase to produce the desired enantiomerically pure amino alcohol. acs.orgnih.govresearchgate.netnih.gov This chemoenzymatic approach highlights the importance of this compound in creating complex chiral molecules with high enantiomeric purity.

Furthermore, research has demonstrated the use of this compound in organocatalytic asymmetric reactions. For example, it has been employed in Michael-hemiacetalization reactions with enals to produce chiral β,γ-disubstituted γ-butyrolactones. researchgate.net The stereoselectivity of these reactions can be controlled by the choice of the organocatalyst, leading to products with high diastereoselectivities and enantioselectivities. researchgate.net

The versatility of this compound as a chiral building block is also evident in its use for the synthesis of other valuable chiral compounds. For example, it can be converted to its isomer, 2-hydroxyacetophenone (B1195853) (2-HAP), which is a crucial intermediate for various natural products and pharmaceuticals. researchgate.netacs.org This transformation can be achieved through a spontaneous proton-transfer reaction. researchgate.netacs.org The resulting 2-HAP can be further transformed into enantiomerically pure (S)- and (R)-1-phenyl-1,2-ethanediol using stereospecific carbonyl reductases. researchgate.netacs.orgresearchgate.net

Table 1: Examples of Asymmetric Syntheses Utilizing this compound

| Target Molecule | Key Transformation | Catalyst/Enzyme | Enantiomeric Excess (ee) | Yield |

| (S)- or (R)-Phenylethanolamine | Oxidation of diol followed by amination | Alcohol oxidase, Amine dehydrogenase | >99.9% | 92% (for R-isomer) |

| (S)- or (R)-1-Phenyl-1,2-ethanediol | Isomerization to 2-HAP followed by reduction | Stereospecific carbonyl reductases | >99% | 99% |

| Chiral β,γ-Disubstituted γ-Butyrolactones | Michael-Hemiacetalization | Organocatalyst | High | Good |

Role in Polymer Science and Cross-linking Agent Research

In the realm of material science, this compound is explored for its potential in polymer chemistry, particularly in the synthesis of polymers with specific functionalities and as a cross-linking agent. The presence of both a hydroxyl (-OH) and an aldehyde (-CHO) group allows it to participate in various polymerization and cross-linking reactions.

The hydroxyl group can act as an initiator or a monomer in ring-opening polymerization or condensation polymerization, respectively. The aldehyde group, on the other hand, can undergo reactions such as aldol (B89426) condensation or be used to form cross-links with other polymer chains containing suitable functional groups. This dual functionality enables the creation of polymers with enhanced mechanical properties and thermal stability.

Research has investigated the use of compounds with similar structures as cross-linking additives in the production of polyurethane foams. For instance, derivatives of polyamines reacted with aldehydes or ketones have been shown to act as effective cross-linkers, improving the stability of the foam. google.com While direct studies on this compound in this specific application are not extensively detailed, the underlying chemical principles suggest its potential. The aldehyde group could react with amine groups in the polyurethane formulation, contributing to the cross-linked network.

Furthermore, the azide (B81097) functionality, which can be introduced into polymers, has been shown to participate in multicomponent reactions with aldehydes like phenylacetaldehyde (B1677652) and amines. acs.org This reaction allows for the post-polymerization functionalization of materials, indicating a potential route for incorporating this compound into polymer structures to impart specific properties. The ability to form cross-links is crucial for enhancing the performance of polymeric materials, and the reactive nature of the aldehyde group in this compound makes it a candidate for such applications. mdpi.com

Table 2: Potential Polymerization and Cross-linking Reactions of this compound

| Reaction Type | Functional Group Involved | Potential Outcome |

| Polymerization | Hydroxyl group | Incorporation into polymer backbone |

| Cross-linking | Aldehyde group | Formation of network structures |

| Post-polymerization Modification | Aldehyde group | Functionalization of existing polymers |

Precursor to Fine Chemicals and Advanced Intermediates in Academic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of fine chemicals and advanced intermediates in academic research. frontiersin.org Its bifunctional nature, possessing both a reactive aldehyde and a hydroxyl group, allows for a wide range of chemical transformations.

One significant application is its role in the synthesis of α-oxyfunctionalized carbonyl compounds. google.com It can undergo oxidative rearrangement reactions, catalyzed by various systems, to form more complex carbonyl compounds. For instance, research has shown the oxidative rearrangement of stilbenes to produce 2,2-diaryl-2-hydroxyacetaldehydes, which are structurally related to this compound. acs.org These reactions often involve varying conditions to optimize the yield of the desired product. acs.org

Furthermore, this compound is a key intermediate in the synthesis of 2-hydroxyacetophenone (2-HAP), an important building block for numerous natural products and pharmaceuticals. researchgate.netacs.org A one-pot enzymatic-chemical cascade route has been developed where this compound, synthesized from glyoxylic acid and benzaldehyde (B42025) using pyruvate (B1213749) decarboxylase, spontaneously isomerizes to 2-HAP. researchgate.netacs.org This cascade process demonstrates an efficient and economical method for producing valuable aromatic α-hydroxy ketones. researchgate.netacs.org

The aldehyde functionality of this compound also makes it a substrate for the synthesis of α-functionally substituted α,β-unsaturated aldehydes. These compounds are important reagents in fine organic synthesis. mdpi.com For example, it can be a starting material for producing compounds like 2-cyclohexylidene-2-phenylacetaldehyde through mild oxidation conditions that tolerate various functional groups. mdpi.com

Table 3: Examples of Fine Chemicals and Intermediates Synthesized from this compound

| Product | Synthetic Route | Key Reagents/Catalysts |

| 2-Hydroxyacetophenone (2-HAP) | Isomerization | Spontaneous proton-transfer |

| 2,2-Diaryl-2-hydroxyacetaldehydes | Oxidative Rearrangement | Varies with substrate |

| α-Functionally Substituted α,β-Unsaturated Aldehydes | Oxidation/Condensation | Mild oxidizing agents |

Research on Biological Systems as an Enzymatic Substrate for Biotransformations

This compound is a significant substrate in biochemical research, particularly in the study of enzymatic reactions and biotransformations. nih.govresearchgate.netnih.govgoogle.com Its structure allows it to interact with a variety of enzymes, primarily oxidoreductases, leading to the formation of valuable chiral products.

A key area of research involves the use of this compound as a substrate for alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). frontiersin.orggoogle.comnih.govnih.govresearchgate.net For example, in multi-enzyme cascade reactions for the synthesis of enantiopure 1,2-amino alcohols, (S)- or (R)-1-phenyl-1,2-diol is first oxidized to the corresponding enantiomer of this compound by an alcohol oxidase. nih.govresearchgate.netnih.gov This intermediate is then aminated by an amine dehydrogenase to yield the final product. nih.govresearchgate.netnih.gov

Furthermore, phenylacetaldehyde dehydrogenases (PADs) have been characterized from various styrene-degrading soil bacteria. nih.govresearchgate.net These enzymes catalyze the oxidation of phenylacetaldehyde and its derivatives, including this compound, to the corresponding carboxylic acids. frontiersin.org Studies have focused on the kinetics and substrate specificity of these enzymes, revealing their preference for NAD+ as a cofactor. nih.govresearchgate.net For instance, the FeaB enzyme from Sphingopyxis fribergensis Kp5.2 has shown high activity towards phenylacetaldehyde. nih.govresearchgate.net

The biotransformation of this compound is also central to the synthesis of other valuable compounds. In a one-pot enzymatic-chemical cascade, it is synthesized from glyoxylic acid and benzaldehyde catalyzed by Candida tropicalis pyruvate decarboxylase, before spontaneously rearranging to 2-hydroxyacetophenone. researchgate.netacs.org This product can then be stereospecifically reduced by carbonyl reductases to afford either (S)- or (R)-1-phenyl-1,2-ethanediol. researchgate.netacs.orgresearchgate.net

Table 4: Enzymatic Transformations Involving this compound

| Enzyme Class | Transformation | Product | Organism/Source |

| Alcohol Oxidase | Oxidation of 1-phenyl-1,2-diol | (S)- or (R)-2-Hydroxy-2-phenylacetaldehyde | Various |

| Amine Dehydrogenase | Reductive amination | (S)- or (R)-Phenylethanolamine | Various |

| Phenylacetaldehyde Dehydrogenase (PAD) | Oxidation | 2-Hydroxy-2-phenylacetic acid | Styrene-degrading bacteria |

| Pyruvate Decarboxylase | C-C ligation of glyoxylic acid and benzaldehyde | This compound | Candida tropicalis |

| Carbonyl Reductase | Reduction of 2-hydroxyacetophenone (isomer) | (S)- or (R)-1-Phenyl-1,2-ethanediol | Various |

Analytical Methodologies and Spectroscopic Characterization in 2 Hydroxy 2 Phenylacetaldehyde Research

Advanced Chromatographic and Mass Spectrometric Techniques for Characterization of 2-Hydroxy-2-phenylacetaldehyde and its Derivatives

The separation and identification of this compound and its analogs are routinely achieved through a combination of chromatographic and mass spectrometric methods. Column chromatography is a fundamental purification technique, often utilizing silica (B1680970) gel with a solvent system like ethyl acetate (B1210297) in petroleum ether to isolate the target compounds from reaction mixtures. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of these compounds. acs.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for mass analysis. nih.govacs.org For instance, the sodium adduct [M+Na]⁺ or the protonated molecule [M+H]⁺ is often observed, allowing for the confirmation of the molecular weight with high accuracy. nih.govacs.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for the analysis of volatile derivatives or reaction byproducts. embrapa.brresearchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) can be employed for complex mixtures, providing enhanced separation and identification of individual components. embrapa.br

Table 1: Chromatographic and Mass Spectrometric Data for Selected this compound Derivatives

| Compound | Purification Method | HRMS (ESI) Data | Reference |

| 2-Hydroxy-2-(4-isopropylphenyl)-2-phenylacetaldehyde | Column chromatography (5% EtOAc in petroleum ether) | calcd. for C₁₇H₁₈O₂Na⁺: 277.1199 [M+Na]⁺; found: 277.1196 | nih.govacs.org |

| 2-Hydroxy-2-(4-methoxyphenyl)-2-phenylacetaldehyde | Column chromatography (5% EtOAc in petroleum ether) | calcd. for C₁₅H₁₄O₃Na: 265.0835 [M+Na]⁺; found: 265.0832 | acs.orgsemanticscholar.org |

| 2-Hydroxy-2-(4-iodophenyl)-2-phenylacetaldehyde | Column chromatography (5% EtOAc in petroleum ether) | calcd. for C₁₄H₁₂O₂I: 338.9876 [M+H]⁺; found: 338.9868 | nih.govacs.org |

| 2-Hydroxy-2-(4-nitrophenyl)-2-phenylacetaldehyde | Column chromatography (10% EtOAc in petroleum ether) | calcd. for C₁₄H₁₂O₄N: 258.0761 [M+H]⁺; found: 258.0752 | nih.govacs.org |

| 2-(2-Fluorophenyl)-2-hydroxy-2-phenylacetaldehyde | Column chromatography (5% EtOAc in petroleum ether) | calcd. for C₁₄H₁₂O₂F: 231.0816 [M+H]⁺; found: 231.0805 | acs.orgsemanticscholar.org |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectra, the aldehyde proton typically appears as a singlet at a characteristic downfield chemical shift, generally between δ 9.6 and 10.2 ppm. nih.govacs.orgacs.org The proton of the hydroxyl group often presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The aromatic protons exhibit complex multiplet patterns in the region of δ 7.0-8.3 ppm, with their specific shifts and coupling constants providing information about the substitution pattern on the phenyl rings. nih.govacs.org

The ¹³C NMR spectra are equally informative. The carbonyl carbon of the aldehyde group resonates at a very downfield position, typically around δ 197-198 ppm. nih.govacs.org The carbon atom bearing the hydroxyl group is usually found in the range of δ 82-84 ppm. nih.govacs.org The various aromatic carbons can also be assigned based on their chemical shifts and coupling with attached protons.

Table 2: Representative ¹H and ¹³C NMR Data for this compound Derivatives in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Hydroxy-2-(4-isopropylphenyl)-2-phenylacetaldehyde | 9.88 (s, 1H, CHO), 7.31 (s, 5H, Ar-H), 7.18 (s, 4H, Ar-H), 4.28 (s, 1H, CH-OH) | 198.1 (CHO), 149.3, 139.4, 136.7, 128.8, 128.4, 127.4, 126.9 (Ar-C), 83.3 (C-OH) | nih.govacs.org |

| 2-Hydroxy-2-(4-methoxyphenyl)-2-phenylacetaldehyde | 10.0 (s, 1H, CHO), 7.38–7.45 (m, 5H, Ar-H), 7.29 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.38 (s, 1H, CH-OH), 3.84 (s, 3H, OCH₃) | 198.0 (CHO), 159.6, 139.3, 131.3, 128.7, 128.3, 127.3, 114.1 (Ar-C), 83.1 (C-OH), 55.2 (OCH₃) | nih.govacs.org |

| 2-Hydroxy-2-(4-iodophenyl)-2-phenylacetaldehyde | 9.95 (s, 1H, CHO), 7.75 (d, 2H, Ar-H), 7.38–7.43 (m, 3H, Ar-H), 7.34 (d, 2H, Ar-H), 7.14 (d, 2H, Ar-H), 4.40 (s, 1H, CH-OH) | 197.6 (CHO), 139.0, 138.0, 129.4, 129.1, 128.9, 128.6, 127.5, 94.8 (Ar-C), 83.3 (C-OH) | nih.govacs.org |

| 2-Hydroxy-2-(4-nitrophenyl)-2-phenylacetaldehyde | 10.01 (s, 1H, CHO), 8.26 (d, 2H, Ar-H), 7.63 (d, 2H, Ar-H), 7.35–7.50 (m, 3H, Ar-H), 7.30 (d, 2H, Ar-H), 4.48 (s, 1H, CH-OH) | 197.0 (CHO), 147.9, 146.2, 138.8, 129.3, 129.2, 128.5, 127.3, 124.0 (Ar-C), 83.2 (C-OH) | nih.govacs.org |

Chiral Analytical Methods for Enantiomeric Excess Determination of this compound Enantiomers

Since this compound possesses a chiral center, the determination of the enantiomeric excess (ee) of its enantiomers is crucial, especially in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. doi.orgnih.gov

Chiral stationary phases, such as those based on polysaccharide derivatives like Chiralpak AD-H, IC, or OD-H, are employed to separate the enantiomers. doi.org The separation is achieved due to the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. doi.org

In some cases, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated by standard chromatographic or NMR techniques. nih.gov

Table 3: Chiral HPLC Conditions for the Separation of α-Hydroxy Ketone Derivatives

| Chiral Stationary Phase | Mobile Phase (hexane:iPrOH) | Flow Rate (mL/min) | Enantiomeric Excess (%) | Reference |

| Chiralpak IC | 80:20 | 1.5 | 71 | doi.org |

| Chiralpak IC | 80:20 | 1.0 | 96 | doi.org |

| Chiralpak AD-H | 95:05 | 1.0 | 93 | doi.org |

| Chiralpak OD-H | 95:05 | 1.0 | 90 | doi.org |

| Chiralpak AS-H | 90:10 | 1.0 | 95 | doi.org |

Spectroscopic Studies of Reaction Intermediates and Products Related to this compound Chemistry

Spectroscopic techniques are vital for studying the reaction pathways and identifying intermediates and final products in the chemistry of this compound. For instance, in the synthesis of this compound from the oxidative rearrangement of stilbenes, spectroscopic analysis helps in tracking the consumption of the starting material and the formation of the desired product and any side products like benzaldehyde (B42025) or benzophenone. acs.org

In studies involving the reactions of this compound, such as its conversion to other valuable compounds, spectroscopy is used to confirm the structure of the resulting products. For example, the synthesis of γ,γ-disubstituted α,β-unsaturated-γ-lactones from this compound can be monitored and the final product characterized using NMR and mass spectrometry. semanticscholar.org

Furthermore, time-dependent NMR studies can provide insights into reaction kinetics and equilibria. acs.org For example, the equilibrium between a cobalt(III)-peroxo complex and its adduct with 2-phenylpropionaldehyde, a related α-hydroxy aldehyde, was investigated using ¹H NMR, observing the disappearance of the peroxyhemiacetal signals and the appearance of the aldehyde resonance. acs.org

Future Directions and Challenges in 2 Hydroxy 2 Phenylacetaldehyde Chemistry Research

Development of Novel and Sustainable Synthetic Routes to 2-Hydroxy-2-phenylacetaldehyde

The pursuit of green and economically viable methods for synthesizing this compound is a primary focus of current research. Traditional synthetic methods are often being replaced by innovative routes that emphasize sustainability, atom economy, and the use of renewable resources.

A significant advancement lies in the development of one-pot enzymatic-chemical cascade routes. acs.org One such method utilizes an engineered pyruvate (B1213749) decarboxylase from Candida tropicalis (CtPDC) to catalyze the C-C ligation of benzaldehyde (B42025) and glyoxylic acid, an unconventional substrate, to form this compound. acs.org This biocatalytic approach is part of a larger cascade that can achieve high yields, with one reported process reaching a final yield of 92.7% for the subsequent product, 2-hydroxyacetophenone (B1195853), which is formed via a spontaneous proton-transfer from this compound. acs.org

Another sustainable strategy involves the use of renewable feedstocks like L-phenylalanine. acs.orgacs.org Multi-enzyme pathways have been designed to convert L-phenylalanine into (R)- or (S)-1-phenyl-1,2-diol, which is then oxidized to the target aldehyde. acs.orguva.nl This approach highlights the potential of biocatalysis to transform biomass-derived materials into valuable chemical intermediates with high enantiomeric purity. acs.orgacs.org

Chemical methods are also evolving. The direct oxidative rearrangement of stilbenes to α-hydroxydiarylacetaldehydes, including derivatives of this compound, has been documented. acs.orgnih.gov While yields for some derivatives are moderate (20-45%), the direct conversion represents a novel pathway. acs.org Additionally, the metal oxide-catalyzed oxidation of styrene (B11656) offers a one-pot method that avoids harsh reagents and minimizes waste streams. researchgate.net

Table 1: Comparison of Modern Synthetic Routes to this compound and its Derivatives

| Synthetic Strategy | Starting Materials | Key Catalyst/Reagent | Reported Yield | Sustainability Aspect |

|---|---|---|---|---|

| Enzymatic C-C Ligation | Benzaldehyde, Glyoxylic acid | Candida tropicalis pyruvate decarboxylase (CtPDC) | High (92.7% for subsequent product) acs.org | Biocatalytic, One-pot synthesis acs.org |

| Enzymatic Cascade | L-phenylalanine | Multi-enzyme system (e.g., alcohol oxidase) | High (e.g., 92% for subsequent amination) acs.orguva.nl | Use of renewable feedstock acs.orgacs.org |

| Oxidative Rearrangement | Substituted Stilbenes | Iodine / Oxone | Moderate (e.g., 35-55% for various derivatives) acs.orgsemanticscholar.org | Novel chemical transformation |

| Metal-free Domino Reaction | Acetophenones | Iodine / DMSO | High (82% yield of 2-oxo-2-phenylacetaldehyde intermediate) rsc.org | Transition metal-free conditions rsc.org |

Exploration of New Catalytic Systems for this compound Transformations

The reactivity of the hydroxyl and aldehyde groups in this compound makes it an ideal substrate for a wide range of catalytic transformations. Research is focused on discovering new catalysts that can control the selectivity and efficiency of these reactions.

Biocatalytic Systems: Enzymes are at the forefront of this exploration. Alcohol dehydrogenases (ADHs), alcohol oxidases, and transaminases are used in cascade reactions to convert this compound into valuable chiral molecules. acs.orgacs.org For example, an alcohol oxidase can selectively oxidize a diol precursor to (S)- or (R)-2-hydroxy-2-phenylacetaldehyde, which is then aminated by an amine dehydrogenase to produce enantiomerically pure phenylethanolamine. acs.orguva.nl The development of redox-self-sufficient cascades, where cofactors are recycled in situ, represents a significant advancement in making these processes more sustainable. uva.nl

Homogeneous and Heterogeneous Catalysis: Beyond biocatalysis, traditional chemical catalysts are being investigated for novel transformations. Palladium complexes, for instance, have been studied in the context of alkene oxidation to form aldehydes, a reaction class relevant to the synthesis of phenylacetaldehydes. rug.nl Research into metal oxide catalysts, such as Ag2O, has shown promise for the selective oxidation of styrene to phenylacetaldehyde (B1677652), a closely related compound, suggesting potential applicability for transformations involving the 2-hydroxy derivative. researchgate.net The challenge remains to develop catalysts that can chemoselectively target either the aldehyde or the hydroxyl group of this compound, or to facilitate entirely new reaction pathways.

Advanced Mechanistic Understanding through Combined Experimental and Computational Approaches for this compound Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The combination of experimental techniques and computational modeling has become an indispensable tool in the study of this compound chemistry.

Computational simulations, particularly using Density Functional Theory (DFT), have been employed to elucidate reaction pathways. acs.org For instance, DFT calculations were used to confirm the thermodynamic feasibility of the spontaneous keto-enol tautomerism that converts this compound into its isomer, 2-hydroxyacetophenone (2-HAP), identifying an energy barrier of 12.3 kcal/mol in an aqueous environment.

Experimental methods provide complementary insights. Kinetic studies, isotope labeling experiments, and the isolation of reaction intermediates have been used to probe the mechanism of the oxidative rearrangement of stilbenes. acs.org Furthermore, electrospray ionization mass spectrometry (ESI-MS) is another powerful technique for identifying intermediates and supporting proposed reaction mechanisms in complex chemical and biochemical transformations. lookchem.com This dual approach of combining theoretical calculations with empirical evidence allows for a more complete and accurate picture of the reaction landscape, guiding the rational design of more efficient catalysts and reaction conditions.

Expansion of this compound's Role in High-Value Chemical Synthesis

A major driving force in this compound research is its potential as a strategic intermediate for the synthesis of high-value chemicals, particularly pharmaceuticals and fine chemicals. Its bifunctional nature allows it to serve as a versatile building block.

The synthesis of enantiomerically pure 1,2-amino alcohols is a prime example of its application. acs.orgacs.org Through enzymatic cascades, this compound is converted into valuable chiral products like (R)- and (S)-phenylethanolamine and 2-phenylglycinol, which are important structural motifs in many biologically active compounds. acs.orguva.nl For instance, a one-pot, two-step cascade using an alcohol oxidase and an amine dehydrogenase can produce (R)-phenylethanolamine from the corresponding diol via a this compound intermediate in 92% yield and with over 99.9% enantiomeric excess. acs.orguva.nl

Its utility extends to the formation of other important scaffolds. It is a direct precursor to 2-hydroxyacetophenone (2-HAP), an important building block for various natural products and pharmaceuticals. acs.org Furthermore, it can participate in multicomponent reactions, such as the reaction with dialkyl acetylenedicarboxylates and primary amines to produce highly functionalized furan (B31954) carboxylate derivatives. scispace.com The challenge lies in continuing to discover new reactions and applications that leverage the unique reactivity of this compound to access novel and complex molecular architectures efficiently.

Table 2: High-Value Chemicals Synthesized from this compound

| Target Compound | Synthetic Strategy | Key Transformation | Significance |

|---|---|---|---|

| (R)-Phenylethanolamine | One-pot enzymatic cascade acs.orguva.nl | Reductive amination | Chiral building block for pharmaceuticals acs.org |

| (S)-Phenylglycinol | Multi-step enzymatic cascade acs.orguva.nl | Oxidation and transamination | Chiral building block for pharmaceuticals acs.org |

| 2-Hydroxyacetophenone | Spontaneous proton transfer acs.org | Isomerization | Intermediate for natural products and pharmaceuticals acs.org |

| (S)- and (R)-1-Phenyl-1,2-ethanediol | Enzymatic reduction of 2-HAP acs.org | Carbonyl reduction | Chiral diols, versatile synthetic intermediates acs.org |

| Alkyl 2-benzoyl-4-alkylamino-5-oxo-2,5-dihydro-3-furan carboxylates | Multicomponent reaction scispace.com | Cyclization/Lactonization | Heterocyclic scaffolds scispace.com |

Q & A

Q. Basic Research Focus

- LC-MS/MS : Detects impurities at <0.1% levels using MRM transitions (e.g., m/z 152 → 107 for degradation products) .

- NMR spectroscopy : ¹H-NMR (500 MHz) identifies positional isomers via coupling constants (e.g., J = 8.2 Hz for ortho-substituted protons) .

- Challenges : Siloxane contaminants from GC columns can mimic impurities; pre-condition columns at 300°C for 2 hours .

Methodological Tip : Use deuterated DMSO as an NMR solvent to stabilize aldehyde protons and avoid peak broadening .

How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Q. Advanced Research Focus

- pH-dependent degradation : At pH >7, the aldehyde group undergoes nucleophilic attack, forming hydrates or hemiacetals. Stability drops by 40% after 24 hours in neutral buffers .

- Temperature sensitivity : Storage at -20°C preserves integrity (>95% purity after 6 months), while room temperature leads to 20% decomposition in 30 days .

- Mitigation : Lyophilize samples with cryoprotectants (e.g., trehalose) for long-term storage .

What enzymatic systems interact with this compound, and how do these interactions inform bioactivity studies?

Q. Advanced Research Focus

- Aldehyde dehydrogenases (ALDH) : Catalyze oxidation to 2-hydroxyphenylacetic acid, a metabolite linked to neurotransmitter regulation .

- Contradictions in data : Reported IC₅₀ values vary (e.g., 5–50 µM) due to enzyme source differences (human vs. murine ALDH). Standardize assays using recombinant human ALDH2 .

- Inhibition studies : Use competitive inhibitors like disulfiram to validate target specificity .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Q. Methodological Framework

Purity verification : Cross-check batches via HPLC-UV and LC-MS; impurities >1% skew bioactivity .

Assay standardization : Adopt protocols from the Universal ProbeLibrary system for fluorescence-based assays .

Statistical rigor : Use multivariate analysis to isolate confounding variables (e.g., solvent DMSO concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。